molecular formula C12H12N2O2S B2993088 N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide CAS No. 896351-16-9

N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide

Cat. No.: B2993088
CAS No.: 896351-16-9
M. Wt: 248.3
InChI Key: VTWUUSWQOLEWRX-UHFFFAOYSA-N
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Description

“N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide” is a chemical compound that is related to sulfamethoxazole . Sulfamethoxazole is a type of sulfonamide, which is a group of drugs known for their antibacterial, antibiotic, antimalarial, and antifungal properties . These drugs are commonly used to treat sinus and urinary tract infections .


Synthesis Analysis

The synthesis of this compound can be challenging. During the synthesis of a related compound, 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, several impurities have been identified . A method has been developed to synthesize one of these impurities, impurity F, to make its identification easier during the synthesis of these drugs .

Scientific Research Applications

Synthesis and Antiviral Activity

A study by Hebishy et al. (2020) explored the synthesis of novel benzamide-based 5-aminopyrazoles, which involved a reaction of benzoyl isothiocyanate with various agents. This synthesis yielded compounds with significant antiviral activities against bird flu influenza (H5N1) (Hebishy, Salama, & Elgemeie, 2020).

Gelation Properties

Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl)benzamide derivatives, including compounds with similar benzamide structures, to study their gelation behavior. These compounds displayed gelation behavior in certain solvent mixtures, indicating their potential use in crystal engineering and material science (Yadav & Ballabh, 2020).

Anticancer Evaluation

Tiwari et al. (2017) conducted a study on novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. The study found several compounds exhibiting promising anticancer activity (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Pharmacokinetics and Anti-Fibrosis Drug Potential

Kim et al. (2008) investigated a novel ALK5 inhibitor with a benzamide structure, highlighting its potential as an oral anti-fibrotic drug. The study detailed the pharmacokinetics and tissue distribution of the compound, providing insights into its effectiveness and possible medical applications (Kim et al., 2008).

Potential Atypical Antipsychotic Agents

Norman et al. (1994) synthesized a series of cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists. The study evaluated their potential as atypical antipsychotic agents, indicating the therapeutic relevance of benzamide derivatives in psychiatric medicine (Norman, Rigdon, Navas, & Cooper, 1994).

Mechanism of Action

Sulfonamides, the group of drugs that “N-(5-methylisoxazol-3-yl)-2-(methylthio)benzamide” is related to, are structural analogs and competitive antagonists of para amino benzoic acid (PABA) . They inhibit the normal bacterial utilization of PABA, which is used for the synthesis of folic acid, an important metabolite in DNA synthesis . As a result, sulfonamides are bacteriostatic and inhibit the growth and multiplication of bacteria, but do not kill them .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-7-11(14-16-8)13-12(15)9-5-3-4-6-10(9)17-2/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWUUSWQOLEWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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